molecular formula C11H14O4 B8397060 Dimethoxyacetic acid benzyl ester

Dimethoxyacetic acid benzyl ester

Cat. No.: B8397060
M. Wt: 210.23 g/mol
InChI Key: XKMXKELBOACIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethoxyacetic acid benzyl ester is a chemical compound with significant utility in advanced synthetic organic chemistry, particularly serving roles in protecting group strategies and as a key synthetic intermediate . Its value in research is derived from the reactivity of the dimethoxyacetate functional group, which offers a unique balance of stability and lability. Methoxyacetate esters are recognized for their stability under a wide range of non-nucleophilic conditions, yet they can be selectively removed in the presence of other common ester protecting groups, such as acetates and benzoates, under mildly nucleophilic conditions . This makes this compound and related analogs particularly useful in the multi-step synthesis of complex, sensitive molecules like natural products and carbohydrates, where selective deprotection is critical . Cleavage of this moiety can be achieved using various methods, including methanolic ammonia, primary or secondary amines, or other nucleophilic reagents, providing flexibility in synthetic planning . Furthermore, the structural framework of this ester is related to N-benzyl-2,2-dimethoxyacetamide precursors, which can be cyclized under acidic conditions to form 2H-3-isoquinolones . These heterocycles are valuable intermediates for the preparation of various bioactive molecules, pharmaceuticals, and other specialized materials, highlighting the compound's role as a versatile building block in constructing nitrogen-containing heterocyclic systems .

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

benzyl 2,2-dimethoxyacetate

InChI

InChI=1S/C11H14O4/c1-13-11(14-2)10(12)15-8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3

InChI Key

XKMXKELBOACIRS-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)OCC1=CC=CC=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs and Functional Group Variations

Table 1: Key Structural and Molecular Features
Compound Molecular Formula Ester Group Substituents Molecular Weight (g/mol)
Dimethoxyacetic acid benzyl ester C₁₁H₁₄O₄ Benzyl Two methoxy (–OCH₃) groups 210.23 (calculated)
Dimethoxyacetic acid methyl ester C₅H₁₀O₄ Methyl Two methoxy groups 150.13
Caffeic acid benzyl ester (CABE) C₁₆H₁₄O₄ Benzyl Catechol (dihydroxyphenyl) 270.28
(6-Bromo-hexyl)-carbamic acid benzyl ester C₁₄H₁₈BrNO₂ Benzyl Bromohexyl carbamate 312.20
Benzyl Methoxyethyl Acetal C₁₂H₁₈O₃ Acetal (non-ester) Methoxyethyl, benzyloxy 210.27



Key Observations :

  • Methoxy vs. Hydroxyl Groups: Dimethoxyacetic acid esters lack phenolic hydroxyls (unlike caffeic acid benzyl ester), reducing hydrogen-bonding capacity but enhancing lipophilicity.
  • Benzyl vs.
  • Halogenated Derivatives : Brominated analogs (e.g., (6-Bromo-hexyl)-carbamic acid benzyl ester) exhibit higher molecular weights and reactivity due to the bromine atom .

Key Findings :

  • Acid-catalyzed methods (e.g., H₂SO₄) are highly efficient for dimethoxyacetic esters .
  • Enzymatic or mild acidic conditions are preferred for phenolic esters (e.g., caffeic acid derivatives) to prevent decomposition .

Physicochemical Properties and Stability

Table 3: Stability and Reactivity Under Different Conditions
Compound Solubility Stability at pH 4 Stability at pH 7
This compound Low in water, high in organic solvents High (ester bond preserved) Moderate (slow hydrolysis)
Caffeic acid benzyl ester Moderate in ethanol Low (phenolic OH susceptible to oxidation) High
Benzyl bromoacetate Low in water Low (Br group reactive) Low

Insights :

  • pH Sensitivity : Benzyl ester bonds are generally stable under acidic conditions but hydrolyze in alkaline environments . This compound’s lack of hydroxyl groups may further enhance acid stability compared to caffeic acid derivatives.
  • Thermal Stability : Methoxy groups likely increase thermal stability, as seen in related dimethoxy-substituted benzoates .

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